REACTION_SMILES
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[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:1][C:2]([C:3](=[O:4])[O:5][CH3:6])([CH3:7])[c:8]1[cH:9][c:10]([O:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:11][cH:12][cH:13]1.[CH3:21][Si:22]([CH3:23])([CH3:24])[O-:25].[CH3:33][CH2:34][O:35][C:36]([CH3:37])=[O:38].[ClH:27].[K+:26]>>[CH3:1][C:2]([C:3](=[O:4])[OH:5])([CH3:7])[c:8]1[cH:9][c:10]([O:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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COC(=O)C(C)(C)c1cccc(Oc2ccccc2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)(C)c1cccc(Oc2ccccc2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC(C)(C(=O)O)c1cccc(Oc2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |